

Dioleoyl hydrogen phosphate as a surface-active agent in biochemical assays

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Compound of Interest

Compound Name: Dioleoyl hydrogen phosphate

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Dioleoyl Hydrogen Phosphate: Application Notes for Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dioleoyl Hydrogen Phosphate (DOHP)

Dioleoyl hydrogen phosphate (DOHP) is a synthetic, anionic phospholipid that functions as a surface-active agent, or surfactant. Its amphiphilic nature, characterized by a hydrophilic phosphate head group and two hydrophobic oleyl chains, allows it to interact with both aqueous and non-polar environments. This property makes it a valuable tool in various biochemical and pharmaceutical applications, primarily in the formation of liposomes for drug delivery. While its use as a primary surfactant in common biochemical assays is not extensively documented, its characteristics suggest potential utility in specific applications where a biocompatible, anionic surfactant is required.

Physicochemical Properties of Dioleoyl Hydrogen Phosphate

A summary of the key physicochemical properties of DOHP is presented in the table below. These properties are crucial for understanding its behavior in aqueous solutions and its potential interactions within a biochemical assay system.

Property	Value	Significance in Biochemical Assays
Molecular Formula	C ₃₆ H ₇₁ O ₄ P	Provides the basic chemical identity.
Molecular Weight	598.9 g/mol	Important for calculating molar concentrations.
Type	Anionic Surfactant	The negative charge can influence interactions with proteins and other charged molecules in an assay.
Solubility	Soluble in organic solvents like chloroform and methanol; forms dispersions in aqueous solutions.	Dictates how it can be incorporated into assay buffers.
Critical Micelle Concentration (CMC)	Not widely reported in typical assay buffers.	This value is critical for determining the concentration at which DOHP will form micelles and exhibit its full surfactant properties. The CMC is dependent on factors such as temperature, pH, and the presence of other solutes. [1]

Established Application: Liposome Formulation

The most well-documented application of DOHP is in the formulation of liposomes, which are microscopic vesicles used to encapsulate and deliver drugs or other molecules.[\[2\]](#) The anionic nature of DOHP can impart a negative charge to the liposome surface, which can influence their stability and interaction with cells.

Protocol: Liposome Preparation using the Thin-Film Hydration Method

This protocol describes a general method for preparing multilamellar vesicles (MLVs) using DOHP.

Materials:

- **Dioleoyl hydrogen phosphate (DOHP)**
- Other lipids (e.g., phosphatidylcholine, cholesterol) as required for the specific formulation
- Organic solvent (e.g., chloroform/methanol mixture)
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Water bath
- Extruder (optional, for producing unilamellar vesicles)

Procedure:

- Lipid Film Formation:
 - Dissolve DOHP and any other lipids in the organic solvent in a round-bottom flask.
 - Attach the flask to a rotary evaporator.
 - Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature to evaporate the solvent.
 - A thin, uniform lipid film will form on the inner surface of the flask.
 - Further dry the film under vacuum for at least one hour to remove any residual solvent.
- Hydration:

- Add the aqueous buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the lipid phase transition temperature.
- Agitate the flask gently to hydrate the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
- Sizing (Optional):
 - To obtain vesicles with a more uniform size distribution (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be subjected to extrusion.
 - Pass the suspension through polycarbonate filters with a defined pore size using a mini-extruder. Repeat this process multiple times to ensure a homogenous population of liposomes.

Workflow for Liposome Preparation:

Caption: Workflow of liposome preparation using the thin-film hydration method.

Potential Applications in Biochemical Assays

While specific protocols are not readily available, the surfactant properties of DOHP suggest its potential use in several types of biochemical assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, surfactants are commonly included in wash buffers and antibody diluents to reduce non-specific binding and improve the signal-to-noise ratio. The anionic nature of DOHP could potentially be effective in preventing the non-specific adsorption of negatively charged proteins.

Hypothetical Role of DOHP in an Indirect ELISA:

Caption: Potential incorporation of DOHP in the wash steps of an indirect ELISA.

Enzyme Kinetic Assays

Surfactants can be used in enzyme kinetic studies to solubilize hydrophobic substrates or to study the effects of interfaces on enzyme activity. DOHP could be used to create micelles that

serve as a reaction environment for enzymes that act on lipid substrates.

General Protocol for an Enzyme Kinetic Assay with a Surfactant:

- Reagent Preparation:
 - Prepare a stock solution of the enzyme in a suitable buffer.
 - Prepare a stock solution of the substrate. If the substrate is hydrophobic, it may be dissolved in an organic solvent first.
 - Prepare a stock solution of DOHP in the assay buffer. The concentration should be above its CMC to ensure the presence of micelles.
 - Prepare the assay buffer with varying concentrations of DOHP.
- Assay Procedure:
 - In a cuvette or microplate well, combine the assay buffer containing DOHP and the substrate solution.
 - Incubate at the desired temperature.
 - Initiate the reaction by adding the enzyme solution.
 - Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) from the linear portion of the progress curve.
 - Plot V_0 against the substrate concentration to determine the Michaelis-Menten kinetic parameters (K_m and V_{max}).
 - Compare the kinetic parameters at different DOHP concentrations to assess its effect on enzyme activity.

Signaling Pathway for a Generic Enzyme-Catalyzed Reaction:

Caption: DOHP micelles as a potential reaction environment in enzyme kinetics.

Protein Stabilization and Solubilization

For certain proteins, particularly membrane proteins, surfactants are essential for extraction from the lipid bilayer and for maintaining their stability and solubility in an aqueous environment for subsequent biochemical analysis. While detergents like Triton X-100 or CHAPS are more commonly used for this purpose, the phospholipid-like structure of DOHP might offer a more lipid-like environment for certain membrane proteins, potentially better preserving their native conformation.

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